molecular formula C16H15N3 B2739139 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 956256-20-5

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2739139
CAS No.: 956256-20-5
M. Wt: 249.317
InChI Key: IVFBWMHWCNBAAL-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a phenyl group and a 2-methylphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 2-methylphenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

    1-Phenyl-3-(2-methylphenyl)-1H-pyrazol-5-amine: Similar structure but different substitution pattern.

    1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine: Contains a chlorine atom instead of a methyl group.

    1-(2-Methylphenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-amine: Contains a nitro group on the phenyl ring.

Uniqueness: 1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and 2-methylphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2-methylphenyl)-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-7-5-6-10-15(12)19-16(17)11-14(18-19)13-8-3-2-4-9-13/h2-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFBWMHWCNBAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzoylacetonitrile (500 mg, 3.44 mmol) and o-tolylhydrazine hydrochloride (574 mg, 3.61 mmol) were placed in a microwave vial and dissolved in methanol (1.7 mL). The reaction vessel was sealed, placed in a microwave oven and heated at 120° C. for 1 hour. After this period, the reaction mixture was concentrated onto silica gel and purified by flash chromatography (0-50% ethyl acetate/hexanes gradient) to afford the desired intermediate, 5-phenyl-2-o-tolyl-2H-pyrazol-3-ylamine (392 mg). LC/MS: Calc. C16H15N3 249.13 amu; Obs. [M+H]+=250.2 amu.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
o-tolylhydrazine hydrochloride
Quantity
574 mg
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
solvent
Reaction Step Three

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